4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one

Description

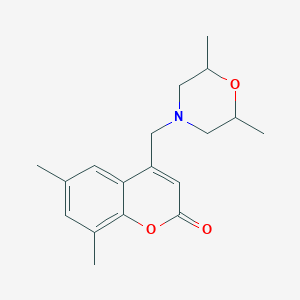

4-((2,6-Dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 6 and 8, and a 2,6-dimethylmorpholino-methyl moiety at position 3. Coumarins are naturally occurring or synthetic benzopyrone compounds renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties . The morpholine ring in this compound may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors, due to its nitrogen-oxygen heterocyclic structure.

Properties

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-11-5-12(2)18-16(6-11)15(7-17(20)22-18)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKXOXKYDFBUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C=C(C=C23)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2,6-dimethylmorpholino)methyl)-6,8-dimethyl-2H-chromen-2-one, with the CAS number 887209-92-9, is a synthetic compound that belongs to the class of coumarins. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.4 g/mol. Its structure features a coumarin backbone substituted with a dimethylmorpholino group, which is believed to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₃ |

| Molecular Weight | 301.4 g/mol |

| CAS Number | 887209-92-9 |

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The specific antioxidant capacity of this compound remains to be quantitatively assessed but is hypothesized to be substantial given its structural similarities to known antioxidants.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) inhibition. A related study found that certain coumarin derivatives possess potent AChE inhibitory activity, which can be beneficial in treating neurodegenerative disorders like Alzheimer's disease . The specific IC50 values for this compound need further investigation.

Case Studies and Research Findings

- AChE Inhibition : In a study examining similar coumarin derivatives, compounds with structural modifications demonstrated significant AChE inhibition (IC50 values ranging from 10 nM to 50 nM). This suggests that this compound could exhibit similar or enhanced activity due to the morpholine moiety .

- Antioxidant Activity : Preliminary assays using related compounds indicated strong free radical scavenging activity. For instance, a derivative showed an IC50 value of 25 µg/mL against DPPH radicals . Future studies should focus on quantifying the antioxidant capacity of the target compound.

- Anticancer Activity : In vitro studies on structurally similar compounds have shown inhibition of proliferation in breast and colon cancer cell lines with IC50 values less than 30 µM . The potential mechanism involves modulation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other substituted coumarins, particularly those with heterocyclic or alkyl side chains. Key comparisons include:

2.1.1 5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Substituents : Hydroxy groups at positions 5 and 7, propyl group at position 4.

- Activity : Exhibits antimicrobial and antitumor properties, validated via docking studies that suggest interactions with bacterial DNA gyrase and human topoisomerase IIα .

- The absence of a morpholine ring may reduce solubility in nonpolar environments compared to the dimethylmorpholino-methyl group in the target compound.

2.1.2 4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)-methyl]-6,8-dimethyl-2H-chromen-2-one

- Substituents : Triazole-hydroxymethyl group at position 4.

- The triazole’s planar structure may favor π-π stacking interactions, unlike the flexible morpholine ring.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.